molecular formula C15H26N6O8 B14740464 L-Alanylglycyl-L-alanylglycyl-L-serylglycine CAS No. 6234-25-9

L-Alanylglycyl-L-alanylglycyl-L-serylglycine

Cat. No.: B14740464
CAS No.: 6234-25-9
M. Wt: 418.40 g/mol
InChI Key: KFUCFCUNGKQRJI-CIUDSAMLSA-N
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Description

L-Alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of the amino acids alanine, glycine, and serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise addition of amino acids to form the desired peptide sequence. One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine corresponding to the amount of this compound .

Industrial Production Methods

Industrial production of this compound may involve the use of immobilized cells expressing specific enzymes to catalyze the formation of the peptide. This method offers advantages such as higher stability and continuous production capabilities .

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the peptide and the reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the peptide. Substitution reactions can introduce new functional groups into the peptide structure .

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .

Comparison with Similar Compounds

L-Alanylglycyl-L-alanylglycyl-L-serylglycine can be compared with other similar peptides, such as L-Alanylglycine and L-Alanyl-L-glutamine. These compounds share structural similarities but differ in their amino acid composition and specific properties. For example, L-Alanyl-L-glutamine is known for its high water solubility and thermal stability, making it suitable for clinical and nutritional applications .

Similar Compounds

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

6234-25-9

Molecular Formula

C15H26N6O8

Molecular Weight

418.40 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C15H26N6O8/c1-7(16)13(27)17-3-10(23)20-8(2)14(28)18-4-11(24)21-9(6-22)15(29)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,28)(H,19,29)(H,20,23)(H,21,24)(H,25,26)/t7-,8-,9-/m0/s1

InChI Key

KFUCFCUNGKQRJI-CIUDSAMLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N

Origin of Product

United States

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